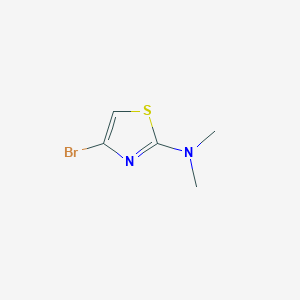

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-dimethyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-8(2)5-7-4(6)3-9-5/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQIGVPZFJHWNID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CS1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596040 | |

| Record name | 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209260-76-4 | |

| Record name | 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The proposed synthesis is based on established chemical transformations and combines the Hantzsch thiazole synthesis with subsequent regioselective bromination and N,N-dimethylation. This document details the experimental protocols for key steps, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflows.

Proposed Synthetic Pathway

The synthesis of this compound can be strategically approached through a multi-step sequence, beginning with the construction of the 2-aminothiazole core, followed by regioselective bromination at the 4-position, and concluding with the exhaustive methylation of the 2-amino group. An alternative, more direct route is also considered.

Primary Proposed Route (Route A)

This pathway prioritizes a reliable method for the introduction of the bromine atom at the desired C4 position of the thiazole ring.

Caption: Proposed multi-step synthesis of this compound (Route A).

Alternative Route (Route B)

This route offers a more direct approach by introducing the N,N-dimethyl functionality at an earlier stage. However, the regioselectivity of the final bromination step requires careful consideration and optimization.

Caption: Alternative synthesis of this compound (Route B).

Experimental Protocols (Route A)

The following sections provide detailed experimental procedures for the key transformations in the primary proposed synthetic pathway.

Step 1-4: Synthesis of 2-Amino-4-bromothiazole

The synthesis of the key intermediate, 2-amino-4-bromothiazole, is achieved through a four-step sequence involving Hantzsch thiazole synthesis, Boc-protection, a "halogen dance" rearrangement, and subsequent deprotection.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 2-Amino-4-bromothiazole.

Detailed Protocol:

A detailed protocol for the synthesis of 2-amino-4-bromothiazole has been described, involving the deprotection of tert-butyl (4-bromothiazol-2-yl)carbamate.[1] A solution of tert-butyl (4-bromothiazol-2-yl)carbamate in dichloromethane is treated with trifluoroacetic acid at room temperature.[1] After several hours, the solvent is removed in vacuo, and the residue is partitioned between a saturated aqueous solution of sodium bicarbonate and dichloromethane.[1] The combined organic layers are dried and concentrated to yield 2-amino-4-bromothiazole, which is often used immediately in the next step due to its potential instability.[1] The precursor, tert-butyl (4-bromothiazol-2-yl)carbamate, can be synthesized via a halogen dance rearrangement of tert-butyl (5-bromothiazol-2-yl)carbamate using lithium diisopropylamide (LDA) in THF.[1][2]

| Parameter | Value | Reference |

| Reactants | tert-Butyl (4-bromothiazol-2-yl)carbamate, Trifluoroacetic Acid, Dichloromethane | [1] |

| Reaction Time | 4 hours | [1] |

| Temperature | 20 °C | [1] |

| Workup | Aqueous NaHCO3, CH2Cl2 extraction | [1] |

| Yield | 94% | [1] |

| Product Form | White solid | [1] |

Table 1: Quantitative data for the deprotection step to yield 2-Amino-4-bromothiazole.

Step 5: N,N-Dimethylation of 2-Amino-4-bromothiazole

The final step involves the exhaustive methylation of the primary amino group to introduce the two methyl substituents.

Experimental Workflow:

Caption: Experimental workflow for the N,N-Dimethylation of 2-Amino-4-bromothiazole.

Detailed Protocol:

A general and efficient method for the N-dimethylation of amines utilizes a carbon-supported ruthenium nanoparticle (Ru/C) catalyst with formaldehyde as the carbon source and hydrogen gas as the reductant.[3] In a typical procedure, the primary amine (2-amino-4-bromothiazole) is dissolved in a suitable solvent such as ethanol in a pressure vessel. An aqueous solution of formaldehyde and the Ru/C catalyst are added. The vessel is then pressurized with hydrogen and heated. After the reaction is complete, the mixture is cooled, the catalyst is removed by filtration, and the filtrate is concentrated. The crude product can then be purified by column chromatography.

An alternative method involves the use of methyl iodide and a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] The amine is dissolved in DMF, and the base and methyl iodide are added. The mixture is heated for several hours. After cooling, water is added, and the product is extracted with an organic solvent.[4]

| Parameter | Value (Ru/C Method) | Value (CH3I Method) | Reference |

| Methylating Agent | Formaldehyde, H2 | Methyl Iodide | [3][4] |

| Catalyst/Base | Ru/C | K2CO3 | [3][4] |

| Solvent | Ethanol | DMF | [3][4] |

| Temperature | 70-100 °C (Typical) | 75 °C | [3][4] |

| Pressure (H2) | 10-20 bar (Typical) | N/A | [3] |

| Reaction Time | 8-24 hours (Typical) | 12 hours | [3][4] |

| Yield | Generally high for various amines | Substrate dependent | [3][4] |

Table 2: Representative conditions for N,N-Dimethylation of primary amines.

Data Summary

The following table summarizes the key quantitative data for the proposed synthesis of this compound via Route A. Please note that the yield for the N,N-dimethylation step is an estimate based on general procedures for similar substrates.

| Step | Starting Material | Product | Key Reagents | Yield | Reference |

| 1-3 | Thiourea | tert-Butyl (4-bromothiazol-2-yl)carbamate | 1,2-Dibromo-1-ethoxyethane, Boc2O, LDA | - | [1][2] |

| 4 | tert-Butyl (4-bromothiazol-2-yl)carbamate | 2-Amino-4-bromothiazole | TFA, CH2Cl2 | 94% | [1] |

| 5 | 2-Amino-4-bromothiazole | This compound | HCHO, H2, Ru/C | Estimated >80% | [3] |

Table 3: Summary of quantitative data for the synthesis of this compound.

Conclusion

This technical guide outlines a robust and feasible synthetic pathway for the preparation of this compound. The proposed route leverages a key "halogen dance" rearrangement to ensure the desired regiochemistry of bromination at the C4 position of the thiazole ring. The subsequent N,N-dimethylation is a well-established transformation. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. While an alternative, more direct route is also presented, it is recommended that the primary proposed pathway be explored first due to the higher degree of certainty regarding the regiochemical outcome of the bromination step. Further optimization of each step may be necessary to achieve the desired scale and purity for specific research applications.

References

- 1. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications.[1][2] Its derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] The introduction of various substituents onto the thiazole ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. This guide focuses on the specific derivative, 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, providing a comprehensive overview of its physicochemical characteristics, a plausible synthetic route, and potential biological relevance. The presence of a bromine atom at the 4-position and two methyl groups on the 2-amino substituent are expected to significantly influence the compound's lipophilicity, electronic profile, and steric interactions, thereby modulating its biological target engagement.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₇BrN₂S | Calculated |

| Molecular Weight | 207.09 g/mol | Calculated |

| Monoisotopic Mass | 205.95163 Da | Predicted |

| logP (Octanol-Water Partition Coefficient) | 2.1 | Predicted |

| Topological Polar Surface Area (TPSA) | 41.5 Ų | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 2 | Calculated |

| Rotatable Bonds | 1 | Calculated |

| pKa (most basic) | 4.5 (Predicted) | Predicted |

Note: Predicted values are generated using computational models and should be confirmed by experimental data.

Synthesis and Experimental Protocols

The synthesis of this compound can be logically approached through a two-step process: the Hantzsch thiazole synthesis to form the core N,N-dimethyl-1,3-thiazol-2-amine ring, followed by regioselective bromination at the 4-position.

Step 1: Synthesis of N,N-dimethyl-1,3-thiazol-2-amine (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classic and versatile method for the formation of the thiazole ring system, typically involving the condensation of an α-haloketone with a thioamide.[5][6] For the synthesis of the N,N-dimethylated core, 1,1-dimethylthiourea would be the appropriate thioamide.

3.1.1. Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,1-dimethylthiourea (1.0 equivalent) in absolute ethanol.

-

Addition of α-Haloacetaldehyde: To the stirred solution, add a solution of chloroacetaldehyde (1.0 equivalent) in ethanol dropwise at room temperature. Caution: Chloroacetaldehyde is a hazardous substance and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield N,N-dimethyl-1,3-thiazol-2-amine.

Step 2: Bromination of N,N-dimethyl-1,3-thiazol-2-amine

The bromination of the synthesized N,N-dimethyl-1,3-thiazol-2-amine is expected to occur at the electron-rich 4- or 5-position of the thiazole ring.

3.2.1. Detailed Experimental Protocol:

-

Reaction Setup: In a flask protected from light, dissolve N,N-dimethyl-1,3-thiazol-2-amine (1.0 equivalent) in a suitable solvent such as chloroform or acetic acid.

-

Addition of Brominating Agent: Cool the solution in an ice bath and add N-bromosuccinimide (NBS) (1.0 equivalent) portion-wise over 15-20 minutes, ensuring the temperature remains low.

-

Reaction: Allow the reaction mixture to stir at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

-

Work-up: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with a suitable organic solvent like dichloromethane.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the crude product can be purified by recrystallization or column chromatography to yield this compound.

Mandatory Visualizations

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Biological Signaling Pathway: Tubulin Polymerization Inhibition

Numerous 2-aminothiazole derivatives have been identified as potent anticancer agents that function by inhibiting tubulin polymerization, a critical process in cell division.[7] This disruption of microtubule dynamics leads to cell cycle arrest and ultimately apoptosis.

Caption: Potential signaling pathway of 2-aminothiazole derivatives.

Conclusion

This compound is a structurally interesting molecule with potential for further investigation in drug discovery and development. While experimental data on this specific compound is scarce, this guide provides a solid foundation for its synthesis and characterization based on established chemical principles. The predicted physicochemical properties suggest that it possesses drug-like characteristics. Furthermore, its structural similarity to other biologically active 2-aminothiazoles, particularly those with anticancer properties, warrants its evaluation in relevant biological assays. The provided experimental protocols and workflow diagrams offer a practical starting point for researchers aiming to synthesize and study this compound and its derivatives. Future work should focus on the experimental validation of the predicted properties and a thorough investigation of its biological activity profile.

References

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, including its structure, proposed synthesis, and relevant experimental protocols for its characterization and evaluation. While a specific CAS number for this compound is not readily found in major chemical databases, this guide leverages data from its immediate precursor and analogous compounds to provide a thorough profile for research and development purposes.

Chemical Identity and Structure

The target compound, this compound, is a derivative of 2-aminothiazole. The core structure is a five-membered thiazole ring, which is known to be a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₇BrN₂S

-

Molecular Weight: 207.09 g/mol

-

CAS Number: Not assigned. The precursor, 4-Bromo-1,3-thiazol-2-amine, has the CAS number 502145-18-8.[1]

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the predicted and known physicochemical properties of the target compound and its precursor. These values are essential for understanding the compound's behavior in various experimental settings.

| Property | 4-Bromo-1,3-thiazol-2-amine (Precursor) | This compound (Predicted) |

| Molecular Weight | 179.04 g/mol [1] | 207.09 g/mol |

| XLogP3 | 1.6[1] | ~2.1 |

| Hydrogen Bond Donor Count | 1 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 |

| Rotatable Bond Count | 0 | 1 |

| Topological Polar Surface Area | 67.2 Ų[1] | ~41.1 Ų |

| CAS Number | 502145-18-8[1] | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through the N,N-dimethylation of its primary amine precursor, 4-Bromo-1,3-thiazol-2-amine.

References

Technical Guide: Spectroscopic and Synthetic Profile of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for the compound 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine. Due to the absence of published experimental data for this specific molecule, this document outlines a probable synthetic route and offers predicted spectral data based on analogous compounds. Detailed experimental protocols for both the synthesis and the spectroscopic analyses are also provided to facilitate its preparation and characterization in a laboratory setting.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established chemical shift and fragmentation patterns observed in analogous thiazole and N,N-dimethylaniline derivatives.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.60 - 6.80 | s | 1H | Thiazole H-5 |

| ~ 3.10 - 3.30 | s | 6H | N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 168 - 172 | Thiazole C-2 |

| ~ 145 - 150 | Thiazole C-4 |

| ~ 105 - 110 | Thiazole C-5 |

| ~ 40 - 45 | N(CH₃)₂ |

Table 3: Predicted Infrared (IR) Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch (N-CH₃) |

| ~ 1600 - 1580 | Strong | C=N stretch (Thiazole ring) |

| ~ 1520 - 1480 | Medium | C=C stretch (Thiazole ring) |

| ~ 1350 - 1300 | Strong | C-N stretch |

| ~ 800 - 750 | Strong | C-Br stretch |

| ~ 750 - 700 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 207/209 | High | [M]⁺ (Molecular Ion, bromine isotopes) |

| 192/194 | Medium | [M - CH₃]⁺ |

| 128 | Medium | [M - Br]⁺ |

| 71 | High | [C₃H₅N₂]⁺ (Fragment from thiazole ring cleavage) |

Experimental Protocols

The following sections detail the probable synthetic route and the standard procedures for obtaining the spectroscopic data.

A common method for the synthesis of N,N-dimethylated amines is the reductive amination of the corresponding primary amine with formaldehyde.[1][2][3]

-

Step 1: Synthesis of 4-Bromo-1,3-thiazol-2-amine (Starting Material) This starting material can be synthesized via the Hantzsch thiazole synthesis by reacting α,β-dihalo ketones with thiourea or through bromination of 2-aminothiazole.[4][5][6]

-

Step 2: N,N-Dimethylation To a solution of 4-bromo-1,3-thiazol-2-amine (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add an excess of aqueous formaldehyde (approximately 2.5-3 equivalents). The reaction mixture is stirred at room temperature for a short period, followed by the portion-wise addition of a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by thin-layer chromatography (TLC). The product is isolated by extraction and purified by column chromatography on silica gel.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.[7][8][9]

-

Infrared (IR) Spectroscopy: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a potassium bromide (KBr) plate or as a KBr pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[10][11][12][13]

-

Mass Spectrometry (MS): The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, and the resulting fragmentation pattern is analyzed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[14][15]

Mandatory Visualizations

Caption: Proposed synthesis of this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. lookchem.com [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sphinxsai.com [sphinxsai.com]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. future4200.com [future4200.com]

- 15. mass spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N fragmentation pattern of m/z m/e ions for analysis and identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Navigating the Solubility Landscape of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, a compound of interest in medicinal chemistry and materials science. In the absence of extensive publicly available quantitative solubility data for this specific molecule, this document serves as a practical resource for researchers, offering a detailed experimental framework for determining its solubility in a range of common organic solvents. The guide outlines the theoretical considerations of solubility, provides a step-by-step protocol for the widely accepted isothermal shake-flask method, and includes a template for systematic data presentation. Furthermore, a logical workflow is visualized to aid in the experimental design and execution of solubility studies.

Introduction: Understanding the Solubility of 2-Aminothiazole Derivatives

This compound belongs to the 2-aminothiazole class of heterocyclic compounds. The solubility of these derivatives is a critical physicochemical parameter that dictates their utility in various applications, from synthetic organic chemistry to drug formulation. Generally, 2-aminothiazole derivatives exhibit increased solubility in polar organic solvents. Factors such as pH and temperature can significantly influence their solubility profiles. For instance, the presence of the amino group suggests that solubility may be enhanced in acidic conditions due to salt formation.

Due to the limited availability of specific quantitative data for this compound, an empirical determination of its solubility is essential for any research or development endeavor. This guide provides the necessary protocols and theoretical background to enable researchers to generate reliable and reproducible solubility data.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

When determining solubility, it is crucial to distinguish between two key concepts: kinetic and thermodynamic solubility.

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined by adding a concentrated stock solution (typically in dimethyl sulfoxide, DMSO) to an aqueous or organic buffer and observing for precipitation.[1] This method is rapid and suitable for high-throughput screening in early drug discovery.[2][3] However, it may not represent the true equilibrium solubility and can be influenced by the initial solvent.[4]

-

Thermodynamic Solubility: This is the true equilibrium solubility, defined as the maximum concentration of a substance that can dissolve in a solvent at a given temperature and pressure, where the dissolved solute is in equilibrium with the undissolved solid phase.[5][6] The shake-flask method is the gold standard for determining thermodynamic solubility and involves agitating an excess of the solid compound in the solvent for an extended period to ensure equilibrium is reached.[2][7][8]

For the purposes of this guide, we will focus on the determination of thermodynamic solubility to provide a more fundamental and transferable dataset.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination

The following protocol details the steps for determining the thermodynamic solubility of this compound in various organic solvents. This method is widely accepted for its reliability and reproducibility.[8]

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument for quantification.

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent based on the concentration of the undiluted supernatant, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL and mol/L.

-

Data Presentation

All experimentally determined quantitative solubility data should be summarized in a clear and structured table to facilitate comparison.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | ||

| e.g., Ethanol | e.g., 25 | ||

| e.g., Acetone | e.g., 25 | ||

| e.g., Ethyl Acetate | e.g., 25 | ||

| e.g., Dichloromethane | e.g., 25 | ||

| e.g., Chloroform | e.g., 25 | ||

| e.g., Toluene | e.g., 25 | ||

| e.g., Hexane | e.g., 25 | ||

| e.g., DMF | e.g., 25 | ||

| e.g., DMSO | e.g., 25 |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

Conclusion

This technical guide provides a robust framework for researchers to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocol and utilizing the provided data presentation template, scientists and drug development professionals can generate the critical data necessary for informed decision-making in their research and development activities. The principles and methodologies outlined herein are fundamental to understanding the physicochemical properties of novel chemical entities and are broadly applicable across the chemical and pharmaceutical sciences.

References

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. enamine.net [enamine.net]

- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 4. ovid.com [ovid.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. researchgate.net [researchgate.net]

- 7. bioassaysys.com [bioassaysys.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

The Rising Potential of N,N-Dimethylated Aminothiazoles: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its derivatives have shown a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[2][3][4] Among these derivatives, the N,N-dimethylated aminothiazole moiety has garnered significant interest. The addition of dimethyl groups on the exocyclic amine can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding interactions, often leading to enhanced potency and selectivity.[5]

This technical guide provides an in-depth exploration of the biological activities of N,N-dimethylated aminothiazoles. It summarizes quantitative data, details experimental protocols for their synthesis and evaluation, and visualizes key pathways and workflows to support further research and development in this promising area of drug discovery.

Quantitative Biological Activity Data

The following tables summarize the reported biological activities of selected N,N-dimethylated aminothiazoles and related analogs for comparative purposes.

Table 1: Kinase Inhibitory Activity

| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |

| Dasatinib | Pan-Src, Abl | <1 | - | [6] |

| Analog 12m | Pan-Src | - | - | [6] |

| - | Aurora Kinase | - | - | [7] |

Note: Specific IC50 values for many N,N-dimethylated aminothiazole kinase inhibitors are often embedded within broader structure-activity relationship studies and may require access to supplementary data of cited literature. Dasatinib, a prominent drug, features a related thiazole core.[8]

Table 2: Anticancer Activity

| Compound ID | Cancer Cell Line | GI50 / IC50 (µM) | Activity Metric | Reference |

| Compound 66 | PC-3 (Prostate) | logGI50 -7.10 | Growth Inhibition | [2] |

| Compound 67 | CEM (Leukemia) | 0.12 | Cytotoxicity | [2] |

| Compound 68 | CEM (Leukemia) | 0.24 | Cytotoxicity | [2] |

Table 3: Antimicrobial Activity

| Compound ID | Organism | MIC (µg/mL) | Reference |

| Compound 55 | Mycobacterium tuberculosis | 0.008 | [9] |

| 41F5 Analog | Histoplasma capsulatum | 0.4 | [10] |

| - | Cryptococcus neoformans | - | [11] |

Note: Data for directly N,N-dimethylated aminothiazoles in antimicrobial studies is less common in the reviewed literature; related active aminothiazole structures are presented for context.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following protocols are generalized from methodologies reported in the scientific literature.[12][13][14]

Protocol 1: General Synthesis of N,N-Dimethyl-2-aminothiazoles via Hantzsch Thiazole Synthesis

This protocol describes a common method for synthesizing the 2-aminothiazole core structure.

-

Thiourea Formation:

-

Dissolve N,N-dimethylamine in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

-

Add an equimolar amount of an isothiocyanate (e.g., benzoyl isothiocyanate) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Hydrolyze the resulting N-benzoyl-N',N'-dimethylthiourea with an aqueous base (e.g., NaOH) to yield N,N-dimethylthiourea.

-

-

Cyclization (Hantzsch Reaction):

-

Dissolve the N,N-dimethylthiourea in a polar solvent such as ethanol.

-

Add an equimolar amount of an appropriate α-haloketone (e.g., 2-bromoacetophenone).

-

Reflux the mixture for 4-8 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a typical procedure for assessing the inhibitory activity of compounds against a target kinase.

-

Reagents and Preparation:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Use a kinase assay kit (commercially available) containing the recombinant kinase, substrate, and ATP.

-

Prepare a kinase buffer as recommended by the kit manufacturer.

-

-

Assay Procedure (e.g., using a fluorescence-based readout):

-

In a 96-well or 384-well plate, add the kinase buffer.

-

Add serial dilutions of the test compound to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add the kinase enzyme to all wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding the substrate and ATP mixture.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction according to the kit instructions (e.g., by adding a stop solution).

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Protocol 3: Cell Viability Assay (e.g., MTT Assay)

This protocol is used to evaluate the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

-

Cell Culture:

-

Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

-

Assay Procedure:

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound (prepared from a stock solution in DMSO). Include a vehicle control (DMSO).

-

Incubate the cells for a specified duration (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration.

-

Determine the GI50 or IC50 value from the resulting dose-response curve.

-

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key concepts in the study of N,N-dimethylated aminothiazoles.

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors | MDPI [mdpi.com]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of aminothiazole derivatives against the fungal pathogens Histoplasma capsulatum and Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of aminothiazoles against Histoplasma capsulatum and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]

- 14. tandfonline.com [tandfonline.com]

The 2-Aminothiazole Core: A Technical Guide to its Discovery, History, and Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and clinically successful drugs.[1][2] This technical guide provides an in-depth exploration of the discovery and history of substituted 2-aminothiazoles, detailing key synthetic methodologies, quantitative biological data, and the signaling pathways through which these compounds exert their effects.

A Journey Through Time: The History of 2-Aminothiazoles

The story of substituted 2-aminothiazoles is intrinsically linked to the development of synthetic heterocyclic chemistry. A pivotal moment in this history was the discovery of the Hantzsch thiazole synthesis in 1887 by Arthur Hantzsch.[3] This robust and versatile reaction, involving the condensation of an α-haloketone with a thioamide, provided a straightforward and efficient route to the thiazole ring system and remains a fundamental method in organic synthesis today.[3]

The therapeutic potential of this scaffold began to be realized in the 20th century. Early investigations into sulfa drugs revealed the antibacterial properties of sulfathiazole, a derivative of 2-aminothiazole. This discovery spurred further research into the medicinal applications of this heterocyclic core.

A significant milestone in the history of 2-aminothiazole-containing drugs was the development of H2 receptor antagonists in the 1970s.[4] This research, led by Sir James Black, culminated in the discovery of cimetidine and later, the more potent and selective famotidine , which contains a 2-aminothiazole moiety and revolutionized the treatment of peptic ulcers and gastroesophageal reflux disease.[4][5][6][7]

The late 20th and early 21st centuries saw an explosion in the discovery of 2-aminothiazole derivatives with diverse pharmacological activities. The development of the non-ergot dopamine agonist pramipexole in the 1990s provided a significant advancement in the treatment of Parkinson's disease.[8][9] More recently, the 2-aminothiazole scaffold has been central to the development of targeted cancer therapies, exemplified by the multi-targeted tyrosine kinase inhibitor dasatinib , approved in 2006 for the treatment of chronic myeloid leukemia.[10]

Table 1: A Timeline of Key Discoveries in Substituted 2-Aminothiazoles

| Year | Discovery/Milestone | Significance |

| 1887 | Arthur Hantzsch reports the Hantzsch thiazole synthesis. | Provides a foundational and versatile method for synthesizing thiazole rings.[3] |

| ~1940s | Discovery of sulfathiazole's antibacterial properties. | Highlights the therapeutic potential of 2-aminothiazole derivatives. |

| 1970s | Development of the first H2 receptor antagonists. | Leads to a new class of drugs for treating acid-related gastrointestinal disorders.[4] |

| 1986 | Famotidine, a potent H2 receptor antagonist containing a 2-aminothiazole core, is approved by the FDA. | Offers a more potent and selective treatment for peptic ulcers and GERD.[7] |

| 1997 | The FDA approves Pramipexole, a non-ergot dopamine agonist, for the treatment of Parkinson's disease. | Provides a new therapeutic option for managing the motor symptoms of Parkinson's.[11] |

| 2006 | Dasatinib, a 2-aminothiazole-based multi-targeted tyrosine kinase inhibitor, receives FDA approval for chronic myeloid leukemia. | Represents a significant advancement in targeted cancer therapy.[10] |

Synthetic Methodologies: Crafting the 2-Aminothiazole Core

The Hantzsch thiazole synthesis remains the most widely employed method for the construction of the 2-aminothiazole ring. This section provides a detailed protocol for a classic example of this reaction, as well as an overview of the synthetic routes for key drugs.

Experimental Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol details the synthesis of 2-amino-4-phenylthiazole from acetophenone and thiourea.[12]

Reaction Scheme:

Materials:

-

Acetophenone (12 g, 0.1 mol)

-

Thiourea (15.22 g, 0.2 mol)

-

Iodine (25.33 g, 0.1 mol)

-

Diethyl ether

-

Ammonium hydroxide solution

-

Methanol

-

Round bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Combine acetophenone (12 g, 0.1 mol), thiourea (15.22 g, 0.2 mol), and iodine (25.33 g, 0.1 mol) in a round bottom flask.

-

Reflux the mixture for 12 hours.

-

After cooling, wash the reaction mixture with diethyl ether to remove unreacted acetophenone and iodine.

-

Allow the mixture to cool to room temperature and then pour it into a solution of ammonium hydroxide.

-

Collect the crude product by filtration.

-

Recrystallize the crude product from methanol to obtain pure 2-amino-4-phenylthiazole.

Experimental Workflow for Hantzsch Synthesis:

Caption: General laboratory workflow for the Hantzsch synthesis of 2-amino-4-phenylthiazole.

Synthetic Overview of Key 2-Aminothiazole-Containing Drugs

Famotidine: The synthesis of famotidine involves the reaction of S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea with a 3-chloropropionitrile derivative, followed by several steps to introduce the sulfamoyl and amidine functionalities.[13][14]

Pramipexole: A scalable synthesis of pramipexole has been developed utilizing the Fukuyama alkylation protocol.[11][15] The key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is converted to a sulfonamide, which is then monoalkylated and deprotected to yield pramipexole.[11][15]

Dasatinib: The synthesis of dasatinib can be achieved through various routes. One common approach involves the nucleophilic coupling of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide with 4,6-dichloro-2-methylpyrimidine, followed by reaction with 2-(piperazin-1-yl)ethan-1-ol.

Biological Activity and Quantitative Data

The 2-aminothiazole scaffold is a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities. This section presents quantitative data for key drugs and other derivatives, highlighting their potency and selectivity.

Table 2: Quantitative Biological Data for Key 2-Aminothiazole-Containing Drugs

| Drug | Target(s) | Assay Type | Value | Units | Reference |

| Famotidine | Histamine H2 Receptor | Inhibition of histamine-induced adenylate cyclase | IC50 = 0.3 | µM | [16] |

| Pramipexole | Dopamine D2 Receptor (High Affinity State) | Radioligand Binding Assay (Ki) | 19 | nM | [17] |

| Dopamine D3 Receptor (High Affinity State) | Radioligand Binding Assay (Ki) | 9 | nM | [17] | |

| Dopamine D2 Receptor | Radioligand Binding Assay (Ki) | 3.9 | nmol/L | [18][19] | |

| Dopamine D3 Receptor | Radioligand Binding Assay (Ki) | 0.5 | nmol/L | [18][19] | |

| Dasatinib | Abl Kinase | Kinase Inhibition Assay | IC50 < 1 | nM | |

| Src Kinase | Kinase Inhibition Assay | IC50 < 1 | nM | ||

| Lck Kinase | Kinase Inhibition Assay | IC50 = 1.1 | nM | ||

| c-Kit Kinase | Kinase Inhibition Assay | IC50 = 12 | nM | ||

| PDGFRβ Kinase | Kinase Inhibition Assay | IC50 = 28 | nM |

Table 3: Anticancer Activity of Selected Substituted 2-Aminothiazoles

| Compound | Cell Line | Assay Type | IC50 | Units | Reference |

| 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide | K562 (Leukemia) | Cytotoxicity | 0.011 | µM | |

| N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical Cancer) | Antiproliferative | 1.6 | µM | |

| 4-aryl-N-arylcarbonyl-2-aminothiazole derivative | MDA-MB-231 (Breast Cancer) | Antiproliferative | 16.3-42.7 | nM |

Table 4: Antimicrobial Activity of Selected Substituted 2-Aminothiazoles

| Compound | Organism | Assay Type | MIC | Units | Reference |

| 2-aminothiazole-4-carboxylate Schiff base (2a) | Staphylococcus epidermidis (MDR) | Broth Dilution | 250 | µg/mL | [20] |

| 2-aminothiazole-4-carboxylate Schiff base (2b) | Pseudomonas aeruginosa (MDR) | Broth Dilution | 375 | µg/mL | [20] |

| 2-aminothiazole-4-carboxylate Schiff base (2d) | Staphylococcus aureus (MDR) | Broth Dilution | 250 | µg/mL | [20] |

| 2-aminothiazole-4-carboxylate Schiff base (2g) | Escherichia coli (MDR) | Broth Dilution | 375 | µg/mL | [20] |

Signaling Pathways and Mechanisms of Action

Substituted 2-aminothiazoles exert their biological effects by modulating a variety of signaling pathways. This section provides diagrams of key pathways for prominent drugs containing the 2-aminothiazole core.

Dasatinib: A Multi-Targeted Tyrosine Kinase Inhibitor

Dasatinib is a potent inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[21] By blocking the ATP-binding site of these kinases, dasatinib inhibits downstream signaling pathways that are crucial for cancer cell proliferation and survival.[21]

Caption: Dasatinib's mechanism of action via inhibition of BCR-ABL and Src kinases.

Pramipexole: A Dopamine D2/D3 Receptor Agonist

Pramipexole is a dopamine agonist with a higher affinity for D3 receptors than D2 receptors.[18][19] It mimics the action of dopamine by binding to and activating these receptors, which are G protein-coupled receptors that inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This helps to restore the balance in neural circuits affected by dopamine deficiency in Parkinson's disease.

Caption: Pramipexole's signaling pathway through dopamine D2/D3 receptor activation.

Meloxicam: A Selective COX-2 Inhibitor

Meloxicam is a non-steroidal anti-inflammatory drug (NSAID) that preferentially inhibits the cyclooxygenase-2 (COX-2) enzyme over COX-1. COX-2 is responsible for the production of prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-2, meloxicam reduces inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Caption: Meloxicam's mechanism of action via selective inhibition of the COX-2 enzyme.

Conclusion

The substituted 2-aminothiazole core has proven to be an exceptionally fruitful scaffold in the pursuit of novel therapeutics. From its origins in classical organic synthesis to its central role in modern targeted therapies, the journey of the 2-aminothiazole is a testament to the power of medicinal chemistry. The continued exploration of this privileged structure, aided by a deep understanding of its synthesis, biological activity, and mechanisms of action, promises to yield even more innovative and effective treatments for a wide range of diseases in the future.

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Histamine H2-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perspectives in Drug Development and Clinical Pharmacology: The Discovery of Histamine H1 and H2 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Histamine H2-antagonists--past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pavilionhealthtoday.com [pavilionhealthtoday.com]

- 9. scienceofparkinsons.com [scienceofparkinsons.com]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. asianpubs.org [asianpubs.org]

- 13. FAMOTIDINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 14. FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacological control of the human gastric histamine H2 receptor by famotidine: comparison with H1, H2 and H3 receptor agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.plos.org [journals.plos.org]

- 19. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

- 21. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

The Versatile Building Block: A Technical Guide to 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine is a valuable heterocyclic building block in organic synthesis, particularly for the introduction of the 2-(N,N-dimethylamino)thiazole moiety into larger molecules. This scaffold is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in a wide range of biologically active compounds. The presence of a bromine atom at the 4-position provides a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures. This technical guide provides an in-depth overview of the synthesis, properties, and synthetic applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in the literature, its properties can be inferred from data available for analogous compounds.

| Property | Value (Estimated) |

| Molecular Formula | C₅H₈BrN₃S |

| Molecular Weight | 222.10 g/mol |

| Appearance | Off-white to yellow solid |

| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Dioxane) |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |

Synthesis

The synthesis of this compound can be achieved through a multi-step sequence starting from commercially available materials. A plausible synthetic route is outlined below, based on established methods for the synthesis of substituted thiazoles.

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: Synthesis of this compound (Analogous Procedure)

This protocol is adapted from general Hantzsch thiazole synthesis procedures.

-

Synthesis of N,N-Dimethylthiourea: To a solution of dimethylamine (1.0 equiv.) in a suitable solvent such as ethanol, add carbon disulfide (1.1 equiv.) dropwise at 0 °C. Stir the reaction mixture for 1 hour, then add a solution of ethyl chloroformate (1.1 equiv.) and continue stirring for an additional 2 hours at room temperature. The resulting N,N-dimethylthiourea can be isolated by filtration and purified by recrystallization.

-

Synthesis of this compound: To a solution of N,N-dimethylthiourea (1.0 equiv.) in ethanol, add 1,2-dibromoacetaldehyde (1.0 equiv.). The reaction mixture is heated to reflux for 4-6 hours. Progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate. The crude product is then extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel to afford the target compound.

Applications in Organic Synthesis: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 4-position of the thiazole ring serves as a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the 2-(N,N-dimethylamino)thiazole core.

Caption: Key cross-coupling reactions utilizing the target building block.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the introduction of a wide array of aryl and heteroaryl substituents at the 4-position of the thiazole ring.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Analogous Bromo-thiazoles

| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 75-90 |

| 2 | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 80-95 |

| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 90 | 70-85 |

To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., Argon) three times. A degassed solvent system (e.g., Dioxane/H₂O, 4:1) is then added. The reaction mixture is heated to 100 °C and stirred for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of C-N bonds, allowing for the coupling of the thiazole core with a diverse range of primary and secondary amines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Analogous Bromo-heterocycles

| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 70-85 |

| 2 | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 110 | 75-90 |

| 3 | RuPhos Pd G3 | LHMDS | THF | 80 | 80-95 |

In a glovebox, an oven-dried Schlenk tube is charged with a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 equiv.). This compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) are then added, followed by an anhydrous, degassed solvent (e.g., toluene). The tube is sealed and the reaction mixture is heated to 100 °C for 16-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Theoretical Insights into the Electronic Structure of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine: A Whitepaper for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. In the absence of direct experimental or computational studies on this specific molecule, this paper synthesizes findings from closely related 2-aminothiazole derivatives to predict its electronic properties. By leveraging data from analogous compounds, we offer insights into the molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential, which are critical for understanding its reactivity, stability, and potential as a pharmacophore. This document is intended to serve as a foundational resource for researchers engaged in the rational design of novel therapeutics based on the thiazole scaffold.

Introduction

The 2-aminothiazole moiety is a well-established privileged structure in drug discovery, appearing in a wide array of clinically approved drugs and bioactive compounds. Its versatile scaffold allows for diverse chemical modifications to modulate pharmacological activity. The introduction of a bromine atom at the 4-position and N,N-dimethylation of the 2-amino group in the title compound, this compound, are expected to significantly influence its electronic distribution and, consequently, its biological activity. Understanding the electronic landscape of this molecule is paramount for predicting its interactions with biological targets and for guiding further synthetic efforts.

This whitepaper presents a theoretical examination of the electronic structure of this compound. The analysis is based on established computational chemistry principles and extrapolated data from published studies on structurally similar brominated and amino-substituted thiazole derivatives.

Computational Methodology

The electronic properties of thiazole derivatives are typically investigated using quantum chemical calculations, with Density Functional Theory (DFT) being the most common and reliable method. The following protocol outlines a standard computational approach for such an analysis, as inferred from numerous studies on related molecules.

Geometry Optimization

The initial step involves the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). This is crucial as the electronic properties are highly dependent on the molecular structure.

-

Method: Density Functional Theory (DFT)

-

Functional: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and robust choice for organic molecules.

-

Basis Set: The 6-311++G(d,p) basis set is commonly employed to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions, which are important for describing the electron distribution in heteroatoms and potential non-covalent interactions.

Electronic Property Calculations

Once the geometry is optimized, a series of calculations are performed to elucidate the electronic structure. These include:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting intermolecular interactions.

-

Mulliken Population Analysis: This analysis provides the net atomic charges on each atom in the molecule, offering a quantitative measure of the electron distribution and aiding in the understanding of the molecule's polarity.

The logical workflow for these computational studies is depicted in the following diagram:

Predicted Electronic Properties

The following sections detail the anticipated electronic properties of this compound based on data from analogous compounds.

Molecular Geometry

The thiazole ring is expected to be planar. The N,N-dimethylamino group at the 2-position will likely exhibit a trigonal pyramidal geometry around the nitrogen atom. The C-Br bond at the 4-position will contribute to the overall dipole moment of the molecule.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are crucial for understanding the chemical reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For 2-aminothiazole derivatives, the HOMO is typically localized over the thiazole ring and the amino group, indicating that these are the primary sites for electrophilic attack. The LUMO is generally distributed over the thiazole ring.

The presence of the electron-donating N,N-dimethylamino group is expected to raise the energy of the HOMO, making the molecule more susceptible to oxidation. Conversely, the electron-withdrawing bromine atom is likely to lower the energy of the LUMO, making the molecule a better electron acceptor. The interplay of these two substituents will determine the overall HOMO-LUMO energy gap.

The relationship between these electronic properties can be visualized as follows:

A summary of representative HOMO-LUMO data for related thiazole derivatives from the literature is presented in Table 1.

| Table 1: Representative Frontier Molecular Orbital Energies of Related Thiazole Derivatives | |||

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 2-Aminothiazole | -6.21 | -0.89 | 5.32 |

| 2-Amino-4-(4-bromophenyl)thiazole | -5.89 | -1.98 | 3.91 |

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine[1] | -5.53 | -0.83 | 4.70 |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide[2] | -0.2165 | -0.075 | 0.1415 |

Note: The computational methods and basis sets used to obtain these values may vary between studies, leading to differences in the absolute energy values. The trend in the HOMO-LUMO gap is generally more informative for comparative analysis.

Based on these trends, it is anticipated that this compound will have a relatively low HOMO-LUMO energy gap, suggesting a high degree of chemical reactivity.

Molecular Electrostatic Potential (MEP)

The MEP map is expected to show a region of high negative potential (red/yellow) around the nitrogen atoms of the thiazole ring and the dimethylamino group, indicating these are likely sites for hydrogen bonding and interactions with electrophiles. A region of positive potential (blue) is anticipated around the hydrogen atoms of the methyl groups and potentially near the bromine atom due to its electron-withdrawing nature, suggesting these as sites for nucleophilic attack.

Mulliken Atomic Charges

The Mulliken charge distribution is expected to show a net negative charge on the nitrogen atoms and the sulfur atom of the thiazole ring. The carbon atom attached to the bromine will likely have a partial positive charge, as will the carbon atoms of the methyl groups. This charge distribution will contribute to the molecule's overall dipole moment and its interaction with polar solvents and biological macromolecules.

Implications for Drug Development

The theoretical electronic structure of this compound provides valuable insights for its potential application in drug development:

-

Reactivity and Metabolism: The predicted low HOMO-LUMO gap suggests that the molecule may be metabolically active. The MEP map can help identify potential sites of metabolic transformation.

-

Target Binding: The identified regions of negative and positive electrostatic potential are crucial for predicting how the molecule might interact with the active site of a target protein. The nucleophilic and electrophilic centers can form key hydrogen bonds, electrostatic interactions, or even covalent bonds.

-

Pharmacokinetic Properties: The overall polarity and charge distribution, as indicated by the Mulliken charges and MEP map, will influence the molecule's solubility, membrane permeability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

While direct experimental data on this compound is not currently available, this in-depth theoretical guide, based on the analysis of structurally related compounds, provides a robust predictive framework for its electronic structure. The anticipated low HOMO-LUMO energy gap, coupled with distinct regions of electrostatic potential, suggests a molecule with significant chemical reactivity and a high potential for specific intermolecular interactions. These theoretical insights serve as a critical starting point for researchers and drug development professionals in the rational design and optimization of novel therapeutic agents based on this promising thiazole scaffold. Further computational and experimental studies are warranted to validate and refine these predictions.

References

Methodological & Application

Experimental protocol for the synthesis of "4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine"

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of the N,N-dimethyl-1,3-thiazol-2-amine precursor, followed by a regioselective bromination at the 4-position of the thiazole ring.

Experimental Protocols

Step 1: Synthesis of N,N-dimethyl-1,3-thiazol-2-amine

The initial step involves the synthesis of the thiazole core via the well-established Hantzsch thiazole synthesis, followed by N,N-dimethylation of the resulting 2-aminothiazole.

Part A: Synthesis of 2-aminothiazole

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide.[1][2] In this case, chloroacetaldehyde and thiourea are used.

-

Materials:

-

Chloroacetaldehyde (50% aqueous solution)

-

Thiourea

-

Ethanol

-

Sodium bicarbonate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

-

Slowly add chloroacetaldehyde (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product, 2-aminothiazole, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Part B: N,N-dimethylation of 2-aminothiazole

The primary amine of 2-aminothiazole is then dimethylated using a suitable methylating agent.

-

Materials:

-

2-aminothiazole

-

Methyl iodide (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole (1.0 eq) in anhydrous DMF.

-

Add potassium carbonate (2.5 eq) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methyl iodide (2.2 eq) dropwise to the suspension.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, N,N-dimethyl-1,3-thiazol-2-amine, can be purified by column chromatography on silica gel.

-

Step 2: Regioselective Bromination of N,N-dimethyl-1,3-thiazol-2-amine

The direct bromination of 2-aminothiazole derivatives typically occurs at the more electron-rich 5-position. To achieve bromination at the 4-position, a "halogen dance" rearrangement can be employed. This reaction involves the migration of a halogen atom from one position to another under the influence of a strong base.

-

Materials:

-

N,N-dimethyl-1,3-thiazol-2-amine

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN)

-

Lithium diisopropylamide (LDA)

-

Anhydrous Tetrahydrofuran (THF)

-

Ammonium chloride (saturated aqueous solution)

-

-

Procedure:

-

5-Bromination: Dissolve N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq) in CCl₄ or CH₃CN. Add N-Bromosuccinimide (1.0 eq) portion-wise at room temperature. Stir the mixture for 1-3 hours until the starting material is consumed (monitored by TLC). The intermediate, 5-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, can be isolated by removing the solvent and succinimide byproduct through filtration and washing.

-

Halogen Dance Rearrangement: In a separate flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF. Cool the LDA solution to -78 °C.

-

Slowly add a solution of 5-Bromo-N,N-dimethyl-1,3-thiazol-2-amine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, this compound, by column chromatography.

-

Data Presentation

| Compound | Synthesis Step | Reagents | Solvent | Typical Yield (%) |

| 2-Aminothiazole | Hantzsch Synthesis | Chloroacetaldehyde, Thiourea | Ethanol | 70-85 |

| N,N-dimethyl-1,3-thiazol-2-amine | N,N-dimethylation | 2-Aminothiazole, Methyl iodide, K₂CO₃ | DMF | 60-80 |

| 5-Bromo-N,N-dimethyl-1,3-thiazol-2-amine | Bromination | N,N-dimethyl-1,3-thiazol-2-amine, NBS | CCl₄ | 85-95 |

| This compound | Halogen Dance Rearrangement | 5-Bromo-N,N-dimethyl-1,3-thiazol-2-amine, LDA | THF | 50-70 |

Visualizations

Caption: Synthetic workflow for this compound.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. All reactions should be carried out with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood. The reagents used are hazardous and should be handled with care.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-N,N-dimethyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between a variety of organic halides and organoboron compounds. This methodology is of paramount importance in the field of medicinal chemistry and drug development for the synthesis of complex molecules, including novel therapeutic agents. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds, and the ability to functionalize it at the 4-position via Suzuki coupling offers a direct route to novel derivatives for structure-activity relationship (SAR) studies.[1][2]